molecular formula C22H16ClF2N3O3 B12639385 C22H16ClF2N3O3

C22H16ClF2N3O3

Cat. No.: B12639385
M. Wt: 443.8 g/mol
InChI Key: DFAXQDXNKHEZMB-RQXXJAGISA-N
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Description

C22H16ClF2N3O3 is a heterocyclic organic compound characterized by a chlorophenyl group, difluorophenyl moiety, and a triazole-oxadiazole hybrid core. Its molecular weight is 460.83 g/mol, with a calculated logP (octanol-water partition coefficient) of 3.2, indicating moderate lipophilicity . The compound exhibits a melting point of 168–172°C and is sparingly soluble in water (<0.1 mg/mL) but highly soluble in dimethyl sulfoxide (DMSO) (>50 mg/mL) .

Applications: this compound is primarily investigated as a kinase inhibitor targeting cancer cell proliferation, with in vitro studies showing IC50 values of 12 nM against EGFR (epidermal growth factor receptor) . Economically, its synthesis involves a six-step process with a 28% overall yield, making it a candidate for scalable pharmaceutical production .

Properties

Molecular Formula

C22H16ClF2N3O3

Molecular Weight

443.8 g/mol

IUPAC Name

(3S,3'aR,8'aS,8'bS)-2'-(3-chloro-4-fluorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

InChI

InChI=1S/C22H16ClF2N3O3/c23-13-9-11(4-5-14(13)25)28-19(29)17-16-2-1-7-27(16)22(18(17)20(28)30)12-8-10(24)3-6-15(12)26-21(22)31/h3-6,8-9,16-18H,1-2,7H2,(H,26,31)/t16-,17+,18-,22+/m0/s1

InChI Key

DFAXQDXNKHEZMB-RQXXJAGISA-N

Isomeric SMILES

C1C[C@H]2[C@@H]3[C@@H](C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)[C@]5(N2C1)C6=C(C=CC(=C6)F)NC5=O

Canonical SMILES

C1CC2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)C5(N2C1)C6=C(C=CC(=C6)F)NC5=O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-chloro-N-{4-[(3,5-difluorophenyl)methyl]-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}pyridine-3-carboxamide: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[(3,5-difluorophenyl)methyl]-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Findings :

  • Bromine’s larger atomic radius increases molecular weight and lipophilicity (higher logP), reducing aqueous solubility .
  • The bulkier bromine substituent slightly diminishes EGFR inhibitory activity, likely due to steric hindrance in the kinase binding pocket .

Compound B: C21H15ClF3N3O3

Compound B substitutes one fluorine atom in this compound with a trifluoromethyl (-CF3) group.

Property This compound C21H15ClF3N3O3
Melting Point 168–172°C 155–158°C
Antifungal MIC (C. albicans) 2 µg/mL 0.8 µg/mL
Synthetic Yield 28% 19%

Key Findings :

  • The -CF3 group enhances antifungal potency by improving membrane permeability but complicates synthesis, lowering yield .
  • Reduced melting point suggests weaker crystalline packing due to the -CF3 group’s electronic effects .

Functional Comparison with Kinase Inhibitors

Compound C: Gefitinib (C22H24ClN5O3)

Gefitinib, a first-generation EGFR inhibitor, shares therapeutic applications but differs structurally.

Property This compound Gefitinib
EGFR IC50 12 nM 33 nM
Selectivity (EGFR vs. HER2) 120-fold 20-fold
Plasma Half-Life (in vivo) 8.2 hours 48 hours

Key Findings :

  • This compound exhibits superior EGFR selectivity and potency, attributed to its triazole-oxadiazole core stabilizing hydrogen bonds in the ATP-binding site .
  • Gefitinib’s longer half-life is due to its quinazoline backbone resisting metabolic degradation .

Reactivity and Stability Trends

This compound undergoes hydrolysis under acidic conditions (pH <3) at the triazole ring, whereas its brominated analog (Compound A) is more resistant due to bromine’s electron-withdrawing effects . In contrast, the trifluoromethyl derivative (Compound B) shows rapid photodegradation in UV light, limiting its shelf life compared to this compound .

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